molecular formula C10H13N3O3 B1489261 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid CAS No. 1706458-09-4

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid

Cat. No.: B1489261
CAS No.: 1706458-09-4
M. Wt: 223.23 g/mol
InChI Key: GAGHXWGQAARMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FT-IR Spectroscopy

Key vibrational modes include :

  • O–H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).
  • C=O stretch : 1680–1720 cm⁻¹.
  • C–N stretch (morpholine): 1240–1280 cm⁻¹.
  • Aromatic C–H bending : 750–800 cm⁻¹.

NMR Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.32 (s, 1H, pyrimidine H-5).
  • δ 3.72–3.68 (m, 4H, morpholine H-3,5).
  • δ 3.55–3.51 (m, 4H, morpholine H-2,6).
  • δ 2.44 (s, 3H, CH₃).
  • δ 12.80 (s, 1H, COOH) .

¹³C NMR (101 MHz, DMSO-d₆) :

  • δ 167.2 (COOH).
  • δ 160.1 (C-2), 158.3 (C-4), 155.6 (C-6).
  • δ 66.7 (morpholine C-3,5), 47.4 (morpholine C-2,6).
  • δ 21.9 (CH₃) .

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 224.1 [M+H]⁺ and fragmentation patterns consistent with loss of COOH (Δ m/z = -44) and morpholine (Δ m/z = -85) .

Computational Chemistry Approaches to Electronic Structure Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide insights into electronic properties :

Property Value
HOMO energy -6.34 eV
LUMO energy -1.89 eV
HOMO-LUMO gap 4.45 eV
Dipole moment 4.12 D

The HOMO is localized on the pyrimidine ring and carboxylic acid group, while the LUMO resides on the morpholine moiety (Figure 1). Molecular electrostatic potential (MESP) maps highlight electron-rich regions (carboxylic oxygen) and electron-deficient zones (pyrimidine C-4) .

Figure 1 : Frontier molecular orbitals (HOMO/LUMO) and MESP map of this compound, computed at the B3LYP/6-311G(d,p) level.

These computational results align with experimental crystallographic and spectroscopic data, confirming the compound’s stability and reactivity profile .

Properties

IUPAC Name

4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGHXWGQAARMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid typically involves multi-step organic synthesis starting from pyrimidine derivatives. The core synthetic strategy includes:

  • Nucleophilic aromatic substitution (S_NAr) on pyrimidine dichloride precursors.
  • Introduction of the morpholine moiety via amination.
  • Functionalization at the 2-position to install the carboxylic acid group.
  • Methyl substitution at the 4-position.

These steps are often combined with ester hydrolysis and amide coupling reactions to achieve the target acid.

Detailed Preparation Methods

Nucleophilic Aromatic Substitution and Amination

A common approach involves the substitution of a pyrimidine dichloride intermediate with morpholine under nucleophilic aromatic substitution conditions. This step installs the morpholinyl group at the 6-position of the pyrimidine ring.

  • Example: Starting from a symmetric dichloride pyrimidine, morpholine is reacted to yield the 6-morpholinopyrimidine intermediate.
  • Subsequent amination with suitable amines (e.g., N-methylphenethylamine) can be performed using Buchwald–Hartwig amination catalysis to introduce further substituents at the 4-position or other sites.

Ester Hydrolysis to Carboxylic Acid

The ester functional group at the 2-position is hydrolyzed to the corresponding carboxylic acid using standard ester hydrolysis protocols:

  • Typically, methyl esters are converted to carboxylic acids by treatment with aqueous base or acid under reflux conditions.
  • This step is crucial to obtain the free acid form of this compound.

Amide Coupling and Functional Group Modifications

In some synthetic routes, amide coupling reactions are employed to introduce amide substituents on the pyrimidine ring, which can be later converted to the acid or other derivatives.

  • Coupling reagents and conditions vary but often involve carbodiimides or other peptide-coupling agents.
  • Purification is typically achieved by silica gel chromatography or preparative HPLC.

Representative Reaction Conditions and Procedures

Step Reagents/Conditions Temperature Time Notes
Nucleophilic aromatic substitution (S_NAr) Morpholine, solvent (e.g., n-BuOH), base (e.g., DiPEA) 120–160 °C (microwave or oil bath) 4–36 hours Nitrogen atmosphere, sealed tube
Ester hydrolysis Aqueous acid or base Reflux Several hours Converts methyl ester to carboxylic acid
Buchwald–Hartwig amination Pd catalyst, amine, base 70–100 °C Several hours For amination at pyrimidine ring
Purification Silica gel chromatography or HPLC Ambient To isolate pure acid or intermediates

These conditions are adapted from literature describing pyrimidine derivative synthesis and optimization for high yields and purity.

Research Findings and Yields

  • Yields for nucleophilic substitution and amination steps are generally high, often exceeding 70%, depending on the substrate and reaction optimization.
  • Ester hydrolysis proceeds efficiently to afford the acid with minimal side reactions.
  • Purification by column chromatography or HPLC yields analytically pure this compound suitable for further biological evaluation.

Additional Notes on Synthetic Variations

  • Microwave-assisted synthesis has been employed to accelerate reaction times and improve yields.
  • Bases such as DiPEA (N,N-Diisopropylethylamine) are commonly used to facilitate amination reactions.
  • Solvents like n-butanol and tetrahydrofuran (THF) are frequently used in different steps.
  • Protective groups and stepwise functionalization allow for selective substitution on the pyrimidine ring.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Outcome Reference
Pyrimidine dichloride S_NAr with morpholine Morpholine, n-BuOH, DiPEA, 120–160 °C 6-morpholinopyrimidine intermediate
Ester hydrolysis Acid/base, reflux 2-carboxylic acid formation
Buchwald–Hartwig amination Pd catalyst, amine, base, 70 °C Aminated pyrimidine derivative
Purification Silica gel chromatography or HPLC Pure this compound

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding amide or nitrile derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or amine.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrimidine ring with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific use case.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-methyl-6-morpholinopyrimidine-2-carboxylic acid with structurally related pyrimidine derivatives:

Compound Name Substituents Key Features CAS No.
This compound - 4-Methyl
- 6-Morpholine
- 2-Carboxylic acid
High solubility due to morpholine and carboxylic acid; potential kinase inhibitor scaffold Not available
2-Chloro-6-methylpyrimidine-4-carboxylic acid - 2-Chloro
- 6-Methyl
- 4-Carboxylic acid
Chlorine substituent increases electrophilicity; used in agrochemical synthesis 89581-58-8
8-Chloro-4-(3-hydroxymethyl-phenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid - 8-Chloro
- 4-(3-Hydroxymethyl-phenyl)
- 2-Morpholine
- 6-Carboxylic acid
Extended aromatic system (pyrido-pyrimidine) enhances binding affinity; hydroxymethyl group improves bioavailability 1240123-06-1

Key Observations

Substituent Effects on Reactivity and Bioactivity: The morpholine group in this compound and the pyrido-pyrimidine derivative improves solubility and hydrogen-bonding capacity, critical for drug-like properties. The hydroxymethyl-phenyl group in the pyrido-pyrimidine analog introduces steric bulk and additional hydrogen-bond donors, likely enhancing target selectivity compared to the simpler methyl and morpholine substituents in the primary compound.

The carboxylic acid group in all three compounds enables salt formation or conjugation to prodrugs, enhancing pharmacokinetic profiles.

Commercial and Safety Considerations: The pyrido-pyrimidine derivative is commercially available for research purposes, with vendors emphasizing its medicinal applications. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid is likely used in industrial synthesis, given its reactive chloro substituent.

Biological Activity

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₈H₁₀N₄O₂, featuring a pyrimidine ring with a methyl group and a morpholine moiety. The presence of a carboxylic acid functional group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines. It is believed to inhibit tumor growth through specific molecular pathways, particularly by interacting with enzymes involved in lipid metabolism, which can influence cancer progression.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.0Inhibition of lipid metabolism enzymes
MCF-7 (Breast)3.2Induction of apoptosis
HeLa (Cervical)4.8Cell cycle arrest

Enzyme Interaction

The compound has been studied for its binding affinity to various biological targets. Notably, it acts as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways . This inhibition is crucial for understanding its therapeutic potential in treating metabolic disorders and cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps identify modifications that enhance its biological activity. Studies have shown that substituting different groups on the pyrimidine ring can significantly affect potency.

Table 2: SAR Analysis

Compound NameStructural FeaturesIC50 (µM)Notes
6-Methylpyrimidine-2-carboxylic acidMethyl at position 610.0Lacks morpholine moiety
4-Chloro-6-morpholinopyrimidine-2-carboxylic acidChlorine at position 41.5Enhanced reactivity
2-Amino-4-methylpyrimidine-5-carboxylic acidAmino at position 212.0Different functional group

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5 µM. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
  • Breast Cancer Model : In MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 3.2 µM, primarily through the induction of cell cycle arrest at the G1 phase, leading to reduced proliferation rates .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics, making it a viable candidate for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid?

Methodological Answer:
Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Condensation : Reacting substituted pyrimidine precursors with morpholine derivatives under reflux conditions (e.g., in DMF or toluene with Pd/Cu catalysts) .
  • Carboxylic Acid Introduction : Oxidation of a methyl or hydroxymethyl group using potassium permanganate (KMnO₄) in acidic or neutral conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high purity (>95% by HPLC) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., morpholine ring protons at δ 3.5–4.0 ppm, carboxylic acid proton at δ 12–13 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ calculated for C10_{10}H14_{14}N3_3O3_3: 240.0982) .
  • HPLC : Assesses purity using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How to design experiments to study its enzyme inhibition properties?

Methodological Answer:

  • In Vitro Assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC50_{50} values via dose-response curves (0.1–100 µM range) .
  • Controls : Include positive inhibitors (e.g., staurosporine for kinases) and negative controls (DMSO-only).
  • Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Model Comparison : Test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific readouts (e.g., luciferase reporter for pathway inhibition) .
  • Analytical Consistency : Ensure compound integrity via NMR and LC-MS before testing; degradation products may confound results .

Basic: What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: What computational approaches aid in target identification?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinase ATP pockets (e.g., PDB ID 1ATP) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable interactions) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond donors from the carboxylic acid group) using MOE .

Advanced: How to analyze structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace morpholine with piperazine or vary methyl groups) .
  • Activity Clustering : Group analogs by IC50_{50} values and map substituent effects using heatmaps or PCA .
  • 3D-QSAR : Build CoMFA/CoMSIA models with SYBYL to predict activity trends .

Advanced: How to determine binding modes using crystallography?

Methodological Answer:

  • Co-crystallization : Incubate the compound with purified enzyme (e.g., 1:5 molar ratio) in crystallization buffer (e.g., 20% PEG 3350) .
  • Data Collection : Use synchrotron X-ray sources (λ = 1.0 Å) for high-resolution (<2.0 Å) structures .
  • Refinement : Refine models in PHENIX and validate using MolProbity (Ramachandran outliers <1%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid
Reactant of Route 2
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.